molecular formula C8H9NO2 B1329835 4H-1,3-benzodioxin-6-amine CAS No. 22791-64-6

4H-1,3-benzodioxin-6-amine

Cat. No. B1329835
CAS RN: 22791-64-6
M. Wt: 151.16 g/mol
InChI Key: MUSIFRYVOVSNMY-UHFFFAOYSA-N
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Description

4H-1,3-benzodioxin-6-amine, also known as 4,5-Dihydro-1,3-benzodioxine-6-amine, is a benzodioxine . It has a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol .


Molecular Structure Analysis

The IUPAC name of 4H-1,3-benzodioxin-6-amine is 4 H -1,3-benzodioxin-6-amine . The InChI is InChI=1S/C8H9NO2/c9-7-1-2-8-6 (3-7)4-10-5-11-8/h1-3H,4-5,9H2 . The Canonical SMILES is C1C2=C (C=CC (=C2)N)OCO1 .


Physical And Chemical Properties Analysis

4H-1,3-benzodioxin-6-amine has a density of 1.3±0.1 g/cm3, a boiling point of 339.4±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 44.5 Ų .

Scientific Research Applications

  • Organic Chemistry and Medicinal Chemistry

    • “4H-1,3-benzodioxin-6-amine” is a compound that has been identified as an active core in many biologically active molecules such as nucleoside base transport inhibitor, topoisomerase I inhibitor, antiplasmodial and cytotoxic drugs .
    • It’s also used in the synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters . The reaction is mediated by CuI and NaHCO3 in acetonitrile .
    • Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .
  • Antibacterial Research

    • A derivative of “4H-1,3-benzodioxin-6-amine” has shown promising results as an antibacterial agent . It was found to be the best antibacterial agent against B. subtilis, inhibiting 60.04% of bacterial biofilm growth .
    • The same derivative was the second most-active against E. coli, also inhibiting 60.04% of bacterial biofilm growth .
  • Enzyme Inhibition

    • N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide derivatives, which can be synthesized from “4H-1,3-benzodioxin-6-amine”, have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
  • Synthetic Chemistry

    • “4H-1,3-benzodioxin-6-amine” is used in the synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .
  • Agricultural Chemistry

    • Thio derivatives of “4H-1,3-benzodioxin-6-amine” find applications as an insecticide, crop protection agents, and fungicides .
  • Luminescent Applications

    • Heterocycle scaffolds, such as “4H-1,3-benzodioxin-6-amine”, contribute significantly towards the development of novel organic materials for luminescent applications due to their unique photophysical properties, which can be tuned to suit diverse applications .

properties

IUPAC Name

4H-1,3-benzodioxin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSIFRYVOVSNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177340
Record name 1,3-Benzodioxan, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1,3-benzodioxin-6-amine

CAS RN

22791-64-6
Record name 1,3-Benzodioxan, 6-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022791646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxan, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Chihara, N Nakamura - Nuclear Quadrupole Resonance Spectroscopy …, 1997 - Springer
4.2 Substance name index; Acetamide - Copper, pp. 380-391 Page 1 4.2 Substance Name Index Not only the substance names in the Frequency Tables in Chapter 3 but also all the …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclear Quadrupole Resonance Spectroscopy …, 1997 - Springer
6 - 8 Chlorine; 8-1 - 8-79, pp. 214-226 Page 1 Table 8. Resonance Data of Chlorine (Part 3) Subst. Formula (Modification) Nucl. No. - 1 C9H6C12N4 Cl-35 2 C9H6C1402 Cl-35 3 …
Number of citations: 3 link.springer.com

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